2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25FN2O3S and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Applications
Research has shown that sulfonamide derivatives, including compounds structurally related to 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide, can inhibit the activity of carbonic anhydrase IX, a tumor-associated isozyme. This inhibition suggests potential applications as antitumor agents, offering a new avenue for cancer treatment. The detailed study of these inhibitors against various isozymes revealed leads for designing more potent and selective inhibitors, which could be developed into therapeutic agents targeting cancer cells expressing carbonic anhydrase IX (Ilies et al., 2003).
Antitumor Drug Design Using Sulfonamide Compounds
Further exploring the antitumor potential, sulfonamide derivatives have been utilized to design compounds with low toxicity and potent antitumor activity. By incorporating moieties such as 5-fluorouracil and nitrogen mustard into sulfonamide structures, researchers have synthesized compounds that demonstrate significant antitumor effects. These innovative drug designs leverage the sulfonamide scaffold for targeted cancer therapy, providing a promising strategy for developing new anticancer drugs with enhanced efficacy and reduced side effects (Huang, Lin, & Huang, 2001).
Cytotoxic Activity of Sulfonamide Derivatives
Investigations into the cytotoxic activity of novel sulfonamide derivatives have identified compounds with significant potency against cancer cell lines. These studies contribute to the understanding of how structural variations in sulfonamide derivatives can influence their anticancer activity, guiding the design of more effective antitumor agents. The identification of highly cytotoxic compounds against specific cancer cell types underscores the potential of sulfonamide derivatives in cancer treatment, offering insights into their mechanism of action and therapeutic applications (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds .
Result of Action
The suzuki–miyaura coupling reaction, which similar compounds are involved in, results in the formation of a new carbon-carbon bond .
Action Environment
The suzuki–miyaura coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3S/c1-18(2)19-11-13-21(14-12-19)28-26(30)16-29-15-25(22-8-4-6-10-24(22)29)33(31,32)17-20-7-3-5-9-23(20)27/h3-15,18H,16-17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQFFGUUWAHSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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